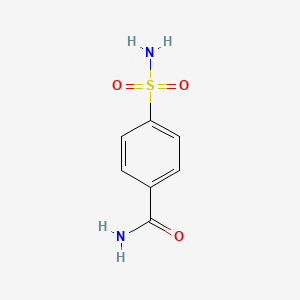

4-Sulfamoylbenzamide

Descripción

The exact mass of the compound 4-Sulfamoylbenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Sulfamoylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sulfamoylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFFIRCXGDGFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212384 | |

| Record name | p-Sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-24-7 | |

| Record name | 4-(Aminosulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Sulfamoylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6306-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-sulphamoylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Sulfamoylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8C8FWQ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Sulfamoylbenzamide chemical structure and properties

An In-depth Technical Guide to 4-Sulfamoylbenzamide: Structure, Properties, and Applications

Introduction

4-Sulfamoylbenzamide is a chemical compound belonging to the sulfonamide class, characterized by the presence of both a benzamide and a sulfonamide functional group.[1][2] This unique structural arrangement forms the basis for its significant pharmacological activity, primarily as an inhibitor of carbonic anhydrase enzymes.[3][4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-Sulfamoylbenzamide, from its fundamental chemical properties and synthesis to its mechanism of action and analytical characterization.

Core Chemical Identity and Physicochemical Properties

4-Sulfamoylbenzamide is an achiral molecule with a well-defined structure that dictates its chemical behavior and biological activity.[6] Its identity is established by various identifiers and its properties are summarized below.

Chemical Structure and Identifiers

-

IUPAC Name : 4-sulfamoylbenzamide[1]

-

Synonyms : p-Sulfamoylbenzamide, 4-(Aminosulfonyl)benzamide[1][7]

Table 1: Physicochemical Properties of 4-Sulfamoylbenzamide

| Property | Value | Source |

| Molecular Weight | 200.22 g/mol | [1][6] |

| Appearance | White Solid (typical) | [4] |

| Monoisotopic Mass | 200.02556330 Da | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

Synthesis of 4-Sulfamoylbenzamide and Derivatives

The synthesis of 4-sulfamoylbenzamides typically proceeds through the coupling of a carboxylic acid with an amine. A common and robust method involves the reaction of 4-sulfamoylbenzoic acid with an amine source, often facilitated by standard peptide coupling reagents.[4][5] This approach allows for the modular synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

General Synthesis Workflow

The core synthetic strategy involves activating the carboxylic acid of 4-sulfamoylbenzoic acid, which then readily reacts with a primary or secondary amine to form the desired benzamide. This process is illustrated in the workflow diagram below.

Caption: General synthesis workflow for 4-sulfamoylbenzamide derivatives.

Experimental Protocol: Synthesis of N-Ethyl-4-Sulfamoylbenzamide

This protocol provides a representative example of the synthesis of a 4-sulfamoylbenzamide derivative, adapted from methodologies described in the literature.[4]

Materials:

-

Ethylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Slowly add ethylamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-Ethyl-4-sulfamoylbenzamide.[4]

-

Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary pharmacological significance of 4-sulfamoylbenzamide and its derivatives stems from their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][4][5] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation, ion transport, and fluid secretion.[4]

The inhibitory mechanism is well-understood. The deprotonated sulfonamide group (SO₂NH⁻) of the inhibitor coordinates directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

This targeted inhibition has significant therapeutic implications. For instance, inhibiting CA isozymes II and IV in the eye can reduce aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[3] Similarly, inhibiting isoforms like CA VII and IX, which are involved in neurological processes and tumor progression respectively, opens avenues for treating epilepsy and certain cancers.[4][5]

Analytical Methodologies

Rigorous characterization is essential to confirm the identity, purity, and properties of synthesized 4-sulfamoylbenzamide. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. For a compound like N-Ethyl-4-Sulfamoylbenzamide, one would expect to see characteristic signals for the aromatic protons, the ethyl group protons, and the amide and sulfonamide protons in the ¹H NMR spectrum.[4][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups. Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide) would be expected.[10]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 4-sulfamoylbenzamide and its derivatives.

Example HPLC Protocol:

-

System : Agilent 1260 Infinity II or equivalent

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 254 nm

-

Injection Volume : 10 µL

-

Analysis : The purity is determined by integrating the peak area of the main component relative to the total peak area.

Safety and Handling

As a laboratory chemical, 4-sulfamoylbenzamide requires careful handling to minimize exposure and risk.

-

General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Hazards : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin : Wash off with soap and plenty of water. Remove contaminated clothing.[11]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

References

-

Global Substance Registration System. (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from [Link]

-

Puscas, S. A., et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Retrieved from [Link]

-

Drugfuture. (n.d.). 4-SULFAMOYLBENZAMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Aminosulfonyl)benzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-4-sulfamoylbenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. PubChem. Retrieved from [Link]

-

Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health. Retrieved from [Link]

-

Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Nitro-benzyl)-4-sulfamoyl-benzamide. PubChem. Retrieved from [Link]

-

Angeli, A., et al. (2017). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. National Institutes of Health. Retrieved from [Link]

-

Singh, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. 4-(Aminosulfonyl)benzamide | C7H8N2O3S | CID 80563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-SULFAMOYLBENZAMIDE [drugfuture.com]

- 8. scbt.com [scbt.com]

- 9. 对磺酰胺苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Biological Activity of 4-Sulfamoylbenzamide Derivatives: From Enzyme Inhibition to Cellular Pathway Modulation

Introduction: The 4-Sulfamoylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-sulfamoylbenzamide core is a quintessential example of a "privileged scaffold" in modern drug discovery. Its deceptively simple architecture, featuring a benzene ring substituted with an amide and a sulfonamide group, provides a versatile framework for interacting with a wide array of biological targets. The sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group, making it a classic inhibitor of zinc-containing metalloenzymes. Simultaneously, the benzamide portion offers a rich canvas for chemical modification, allowing for the fine-tuning of physicochemical properties and target selectivity. This unique combination has led to the development of 4-sulfamoylbenzamide derivatives with a remarkable spectrum of biological activities, ranging from potent enzyme inhibition to the complex modulation of cellular signaling pathways. This guide provides an in-depth exploration of these activities, elucidating the underlying mechanisms, summarizing key structure-activity relationships (SAR), and presenting validated experimental protocols for their evaluation.

Part 1: Carbonic Anhydrase Inhibition - The Archetypal Target

The most extensively studied biological activity of 4-sulfamoylbenzamide derivatives is the inhibition of carbonic anhydrases (CAs, EC 4.2.1.1). These ubiquitous zinc metalloenzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in respiration, pH homeostasis, and numerous other physiological processes.

Mechanism of Action: A Tale of Zinc Coordination

The inhibitory power of the 4-sulfamoylbenzamide scaffold stems from its primary sulfonamide group. In its deprotonated, anionic form (-SO₂NH⁻), this group acts as a transition-state analog, coordinating directly to the Zn²⁺ ion located at the catalytic core of the enzyme. This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, effectively shutting down the enzyme's function. The benzamide portion of the molecule extends away from the active site, where its substituents can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the cavity, thereby enhancing binding affinity and conferring selectivity for different CA isoforms.

Therapeutic Applications of CA Inhibition

The ability to selectively inhibit specific CA isoforms has profound therapeutic implications.

-

Antiglaucoma Agents: Isoforms hCA II and IV are highly active in the ciliary processes of the eye, where they play a crucial role in the secretion of aqueous humor. Inhibition of these CAs by topically administered 4-sulfamoylbenzamide derivatives reduces aqueous humor production, thereby lowering intraocular pressure (IOP). This is a cornerstone of glaucoma therapy.[1][2] The incorporation of amino acid or dipeptide moieties into the benzamide structure can enhance water solubility, a critical property for effective topical eye drops.[1]

-

Anticancer Agents: Many solid tumors overexpress specific CA isoforms, particularly the membrane-bound hCA IX and hCA XII, in response to hypoxia.[1] These enzymes help maintain a neutral intracellular pH by exporting protons, which contributes to an acidic extracellular microenvironment that promotes tumor invasion, metastasis, and resistance to chemotherapy.[3] 4-Sulfamoylbenzamide derivatives that selectively inhibit these tumor-associated CAs are a promising class of anticancer agents.[1][3]

Structure-Activity Relationship (SAR) Insights for CA Inhibitors

-

The Sulfonamide Anchor: The unsubstituted -SO₂NH₂ group is critical for high-affinity binding to the catalytic zinc ion.

-

Benzamide Modifications: Substitutions on the benzamide nitrogen drastically modulate inhibitory potency and isoform selectivity. Incorporating various amines and amino acids can alter physicochemical properties. For instance, derivatives with propargyl, valyl, and aspartyl moieties show potent inhibition against hCA I.[1]

-

Ring Substitutions: Adding substituents like chlorine to the benzene ring can influence affinity. Some 4-chloro-3-sulfamoyl benzenecarboxamides have demonstrated higher affinity for hCA I than the typically more avid hCA II.[2]

Data Summary: Inhibition of Human Carbonic Anhydrase Isoforms

| Compound Class | Derivative Example | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Benzamide-4-sulfonamides | N-Propargyl-4-sulfamoylbenzamide | hCA I | 85.3 nM | [1] |

| N-Ethyl-4-sulfamoylbenzamide | hCA II | 0.7 nM | [1] | |

| N-(L-Leucyl)-4-sulfamoylbenzamide | hCA VII | 0.5 nM | [1] | |

| N-(L-Aspartyl)-4-sulfamoylbenzamide | hCA IX | 0.3 nM | [1] | |

| Triazole-Benzamide Hybrids | Dimethylated derivative (7h) | hCA IX | 1.324 µM | [3] |

| Ditrifluoromethylated derivative (7j) | hCA XII | 0.081 µM | [3] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method for measuring the inhibition of CA-catalyzed CO₂ hydration.

Principle: The assay measures the rate of pH change resulting from the formation of protons during CO₂ hydration. The rate of this reaction is monitored by a pH indicator.

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 20 mM HEPES or TAPS buffer at the desired pH (typically 7.4), containing 0.1 M Na₂SO₄ (to maintain ionic strength).

-

Enzyme Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in the buffer to a final concentration of ~10 µM.

-

Inhibitor Solutions: Prepare serial dilutions of the 4-sulfamoylbenzamide derivative in DMSO or a suitable solvent.

-

CO₂ Substrate: Prepare CO₂-saturated water by bubbling CO₂ gas through Milli-Q water for at least 30 minutes on ice.

-

Indicator Solution: Prepare a solution of a suitable pH indicator (e.g., 4-nitrophenol) in the assay buffer.

-

-

Assay Procedure (Stopped-Flow Instrument):

-

Equilibrate the instrument and all solutions to 25°C.

-

Mix the enzyme solution, inhibitor (or vehicle control), and indicator solution in one syringe of the stopped-flow apparatus. The final enzyme concentration should be in the low nanomolar range.

-

Fill the second syringe with the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The final reaction volume will contain all components.

-

Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 400 nm for 4-nitrophenol).

-

-

Data Analysis:

-

Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response equation to calculate the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the substrate concentration and K_m are known.

-

Visualization: Mechanism of Carbonic Anhydrase Inhibition

Caption: Sulfonamide inhibitor displacing the catalytic water molecule from the zinc ion in the CA active site.

Part 2: Anticancer Activity via Diverse Mechanisms

Beyond CA inhibition, 4-sulfamoylbenzamide derivatives exhibit potent anticancer effects by targeting other critical cellular machinery.

Tubulin Polymerization Inhibition

Certain derivatives, particularly those incorporating a salicylamide core, have been identified as inhibitors of tubulin polymerization.[4] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin and preventing its assembly into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers. It plays a key role in promoting cell proliferation, survival, invasion, and angiogenesis. Novel N-substituted sulfamoylbenzamide derivatives, designed based on the scaffold of the known STAT3 inhibitor Niclosamide, have been shown to effectively inhibit the STAT3 signaling pathway.[5] They act by preventing the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation, dimerization, and nuclear translocation.[5] This leads to the downregulation of STAT3 target genes (e.g., c-myc) and induces apoptosis in cancer cells.[5][6]

Data Summary: Antiproliferative Activity in Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| Salicylamide Derivatives | Compound 33 | Caco-2 (Colorectal) | GI₅₀ = 3.3 µM | [4] |

| Compound 24 | MCF-7 (Breast) | GI₅₀ = 5.6 µM | [4] | |

| STAT3 Inhibitors | Compound B12 | MDA-MB-231 (Breast) | IC₅₀ = 0.61 µM | [5] |

| Compound B12 | HCT-116 (Colorectal) | IC₅₀ = 1.11 µM | [5] | |

| BRD4 Inhibitors | Compound 58 | MV4-11 (Leukemia) | IC₅₀ = 0.15 µM | [6] |

Experimental Protocol: Western Blot for STAT3 Phosphorylation

Principle: This immunoassay detects the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cancer cells treated with an inhibitor. A decrease in the p-STAT3/total STAT3 ratio indicates pathway inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells with known STAT3 activation (e.g., MDA-MB-231) and grow to 70-80% confluency.

-

Treat cells with various concentrations of the 4-sulfamoylbenzamide derivative (and a vehicle control) for a predetermined time (e.g., 6-24 hours).

-

Include a positive control for pathway activation, such as stimulation with IL-6.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

-

Visualization: STAT3 Signaling Pathway and Inhibition

Caption: Inhibition of STAT3 phosphorylation by a 4-sulfamoylbenzamide derivative, blocking downstream gene expression.

Part 3: Antimicrobial and Antiviral Activities

The foundational role of sulfonamides as the first synthetic antimicrobial agents provides a strong basis for the antibacterial potential of 4-sulfamoylbenzamide derivatives.

Antibacterial Activity: Folic Acid Synthesis Inhibition

The classic mechanism of action for sulfonamide antibacterials is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these derivatives block the production of dihydrofolic acid, a precursor to vital components like nucleotides and amino acids, leading to a bacteriostatic effect.[7][8] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7][9][10] Additionally, some compounds are effective inhibitors of bacterial CAs, such as those from Vibrio cholerae, presenting another potential antimicrobial strategy.[1][11]

Antiviral Activity: HBV Capsid Assembly Modulation

A novel application for this scaffold is in antiviral therapy, specifically against Hepatitis B Virus (HBV). Certain 4-sulfamoylbenzamide derivatives act as Capsid Assembly Modulators (CAMs).[12] HBV replication requires the correct assembly of the viral capsid. Class II CAMs, such as the derivative NVR 3-778, bind to the core protein dimers and induce the formation of aberrant, non-functional capsids that are unable to package the viral genome, thereby disrupting the viral life cycle.[12] Research has focused on creating analogs with improved aqueous solubility and pharmacokinetic profiles while maintaining potent anti-HBV activity.[12]

Data Summary: Antimicrobial and Antiviral Efficacy

| Compound Class | Derivative Example | Target Organism | Activity (MIC / EC₅₀) | Reference |

| Antibacterial | ||||

| Benzamide-4-sulfonamides | Various | Vibrio cholerae (CA) | Kᵢ in micromolar range | [1] |

| Sulfonyl Heterocycles | Compound 60 | β-lactam-resistant Gram-negative | MIC = 0.2 mg/mL | [13] |

| Antiviral | ||||

| HBV CAMs | NVR 3-778 | Hepatitis B Virus | EC₅₀ = 0.73 µM | [12] |

| Compound 7b (boronic acid analog) | Hepatitis B Virus | EC₅₀ = 0.83 µM | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Methodology:

-

Preparation:

-

Prepare a 2X stock of a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of 2X broth to each well.

-

In the first column, add 50 µL of the test compound stock solution (at 4X the highest desired test concentration).

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

Visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.

-

Visualization: Bacterial Folic Acid Synthesis Pathway

Caption: A general synthetic pathway for 4-sulfamoylbenzamide derivatives via amide coupling.

Conclusion and Future Perspectives

The 4-sulfamoylbenzamide scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its inherent ability to target carbonic anhydrases has led to established clinical applications and continues to be a rich area of research, especially in oncology. Furthermore, the successful adaptation of this core structure to target a diverse set of proteins—including tubulin, STAT3, bacterial enzymes, and viral proteins—demonstrates its remarkable versatility.

Future research will likely focus on several key areas:

-

Improving Isoform Selectivity: Designing derivatives with higher selectivity for specific target isoforms (e.g., CA IX over other CAs) to minimize off-target effects.

-

Enhancing Drug-like Properties: Optimizing the pharmacokinetic and metabolic profiles of lead compounds to improve oral bioavailability and in vivo efficacy.

-

Multi-Targeting Ligands: Exploring the potential of single molecules based on this scaffold to hit multiple relevant targets simultaneously, a promising strategy for complex diseases like cancer.

-

Exploring New Targets: Applying computational and high-throughput screening methods to identify novel biological targets for the 4-sulfamoylbenzamide library.

The continued exploration of this privileged scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of therapeutic agents for a wide range of human diseases.

References

-

Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 19(6), 1698. [Link]

-

Zaib, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(36), 22181-22194. [Link]

-

Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91. [Link]

-

Galal, S. A., et al. (2021). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Advances, 11(26), 15993-16007. [Link]

-

Ejaz, A., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. European Journal of Pharmacology, 832, 149-161. [Link]

-

Zhang, Z., et al. (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. European Journal of Medicinal Chemistry, 238, 114472. [Link]

-

Zaib, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. [Link]

-

Shankar, V., et al. (2018). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters, 9(7), 682-687. [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

-

Di Mola, A., et al. (2019). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 14(15), 1439-1446. [Link]

-

Eldehna, W. M., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Structures of some carbonic anhydrase inhibitors. ResearchGate. [Link]

-

Matela, G. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]

-

PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. [Link]

-

Gzella, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6249. [Link]

- Google Patents. (2006). US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use.

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

-

Reddy, T., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 12(2), 202-210. [Link]

-

Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. ResearchGate. [Link]

-

ResearchGate. (2020). Biological activities of sulfonamides. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators. ResearchGate. [Link]

-

Ke, J., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362. [Link]

-

Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

-

Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University Repository. [Link]

Sources

- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acu.edu.in [acu.edu.in]

4-Sulfamoylbenzamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Introduction: The Ubiquitous Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are fundamental to numerous physiological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate (HCO3-) and protons (H+), a seemingly simple but vital reaction that underpins respiration, pH homeostasis, and CO2 transport.[1][3] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases including glaucoma, epilepsy, and certain cancers.[1][4][5] The active site of CAs features a zinc ion (Zn2+) that is crucial for its catalytic activity.[3][6][7] This zinc ion is typically coordinated by three histidine residues and a water molecule or hydroxide ion.[3][6]

The inhibition of carbonic anhydrases has been a fruitful area of drug discovery for decades.[4][8] One of the most prominent classes of CA inhibitors is the sulfonamides, characterized by the R-SO2NH2 functional group.[9] This guide provides an in-depth technical overview of 4-Sulfamoylbenzamide, a key scaffold in the development of potent and selective carbonic anhydrase inhibitors.

4-Sulfamoylbenzamide: A Privileged Scaffold for CA Inhibition

4-Sulfamoylbenzamide serves as a foundational chemical structure for a multitude of potent carbonic anhydrase inhibitors. Its inherent ability to bind to the active site of CAs, coupled with the versatility of its benzamide moiety for chemical modification, has made it a subject of extensive research.

Chemical Structure and Properties

The core structure of 4-Sulfamoylbenzamide consists of a benzene ring substituted with a sulfonamide group (-SO2NH2) at position 4 and a carboxamide group (-CONH2) at position 1. The primary sulfonamide group is the key zinc-binding group (ZBG) responsible for the inhibitory activity.[10][11] The benzamide portion of the molecule can be readily modified to introduce various substituents, allowing for the fine-tuning of inhibitory potency and isoform selectivity.[8][12] These modifications often follow a "tail approach," where different chemical moieties are attached to the core scaffold to interact with regions of the active site beyond the catalytic zinc ion, thereby enhancing binding affinity and selectivity.[13]

Mechanism of Action: A Tale of Zinc Binding

The inhibitory action of 4-Sulfamoylbenzamide and its derivatives is centered on the interaction of the primary sulfonamide group with the zinc ion in the carbonic anhydrase active site.[10]

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a CO2 molecule.[6] 4-Sulfamoylbenzamide acts as a competitive inhibitor by displacing the zinc-bound water/hydroxide molecule. The deprotonated sulfonamide nitrogen atom coordinates directly with the Zn2+ ion, effectively blocking the binding of the CO2 substrate and halting the catalytic cycle.[9]

The following diagram illustrates the mechanism of carbonic anhydrase inhibition by 4-Sulfamoylbenzamide:

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Structure-Activity Relationships (SAR)

Extensive research has elucidated key structure-activity relationships for 4-Sulfamoylbenzamide derivatives, providing a roadmap for the design of potent and selective inhibitors.[8][12]

-

The Sulfonamide Group: The primary sulfonamide group is essential for high-affinity binding to the catalytic zinc ion.[10]

-

The Benzamide Moiety: Modifications at the benzamide nitrogen with various amines, amino acids, or other functional groups can significantly impact inhibitory potency and selectivity.[8][14] For instance, the introduction of aromatic or heterocyclic rings can lead to interactions with hydrophobic pockets within the active site, enhancing binding.[15]

-

Substitution Pattern: The substitution pattern on the benzoyl ring influences the orientation of the inhibitor within the active site, affecting its interactions with key amino acid residues and ultimately its inhibitory profile.

Inhibitory Profile Against Carbonic Anhydrase Isoforms

Derivatives of 4-Sulfamoylbenzamide have demonstrated potent inhibitory activity against a range of human carbonic anhydrase isoforms. The table below summarizes the inhibition constants (Ki) for selected 4-Sulfamoylbenzamide derivatives against key hCA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [8] |

| Benzamide-4-sulfonamide Derivative 1 | 334 | 5.3 | 8.9 | - | [8] |

| Benzamide-4-sulfonamide Derivative 2 | 5.3 | 0.54 | 0.63 | - | [8] |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivative 6 | 7.9 | 3.7 | 0.9 | 25.4 | [12] |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivative 16 | 5.6 | 4.1 | 0.8 | 11.2 | [12] |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivative 20 | 9.8 | 5.2 | 0.9 | 15.6 | [12] |

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocols for Evaluating Inhibitory Activity

The characterization of carbonic anhydrase inhibitors relies on robust and reproducible experimental assays. The following are detailed protocols for two commonly employed methods.

Protocol 1: Stopped-Flow CO2 Hydrase Assay

This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the accompanying pH change using a pH indicator. The rate of the reaction is determined by the speed at which the pH of the solution drops.

Workflow Diagram:

Caption: Stopped-Flow CO2 Hydrase Assay Workflow.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., phenol red).

-

Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of the 4-Sulfamoylbenzamide derivative in the assay buffer.

-

CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled deionized water.

-

-

Instrumentation Setup:

-

Set up a stopped-flow spectrophotometer to monitor the absorbance change at the wavelength corresponding to the pH indicator (e.g., 557 nm for phenol red).

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

-

Assay Procedure:

-

Load one syringe of the stopped-flow instrument with the enzyme solution (or enzyme pre-incubated with the inhibitor) and the other syringe with the CO2 solution.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Record the change in absorbance over time (typically for a few seconds).

-

Repeat the measurement for each inhibitor concentration.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

-

Protocol 2: Esterase Activity Assay (Colorimetric Method)

This is a convenient and widely used method for screening carbonic anhydrase inhibitors, particularly in a high-throughput format.[1][16]

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).[16] The rate of p-NP formation is monitored spectrophotometrically at 400 nm.[1][16] Inhibitors will decrease the rate of this reaction.[16]

Workflow Diagram:

Caption: Esterase Activity Assay Workflow.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[16]

-

Enzyme Working Solution: Dilute the carbonic anhydrase stock solution to the desired concentration in cold assay buffer.[16]

-

Inhibitor Working Solutions: Prepare serial dilutions of the 4-Sulfamoylbenzamide derivative in the assay buffer.[16]

-

Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a suitable organic solvent like acetonitrile or DMSO.[16]

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to all wells.

-

Add the inhibitor working solutions (or vehicle for the control) to the respective wells.

-

Add the enzyme working solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[16]

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode at regular intervals for a set duration.[16]

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.[16]

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[16]

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion: A Versatile Platform for Drug Discovery

4-Sulfamoylbenzamide represents a cornerstone in the field of carbonic anhydrase inhibitor research. Its straightforward synthesis, well-defined mechanism of action, and amenability to chemical modification have solidified its status as a privileged scaffold in drug discovery. The in-depth understanding of its structure-activity relationships, coupled with robust and reliable assay methodologies, continues to drive the development of novel and highly selective carbonic anhydrase inhibitors with therapeutic potential in a wide array of diseases. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively explore and exploit the potential of 4-Sulfamoylbenzamide and its derivatives in their scientific endeavors.

References

-

Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

-

AK Lectures. (n.d.). Carbonic Anhydrase. [Link]

-

Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

-

Gant, T. G., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1143–1150. [Link]

-

Morkūnaitė, V., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 24(21), 3851. [Link]

-

Jadhav, H. (n.d.). Role of Zinc in Carbonic Anhydrase. Scribd. [Link]

-

Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e34423. [Link]

-

Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

-

Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. Chemical Reviews, 108(3), 946–1051. [Link]

-

Mboge, M. Y., et al. (2018). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. International Journal of Molecular Sciences, 19(9), 2595. [Link]

-

De Simone, G., & Supuran, C. T. (2012). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 19(7), 919–931. [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(10), 2370. [Link]

-

Khan, A. A., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 8023528. [Link]

-

Winum, J. Y., et al. (2008). Design of zinc binding functions for carbonic anhydrase inhibitors. Current Medicinal Chemistry, 15(7), 633–643. [Link]

-

Iqbal, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 11(1), 18889. [Link]

-

Bozdag, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. International Journal of Molecular Sciences, 24(10), 8683. [Link]

-

Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. ResearchGate. [Link]

-

Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16322–16341. [Link]

-

Reppert, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]

-

De Luca, L., et al. (2016). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 11(24), 2787–2794. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

- US Patent No. US9725409B2. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Reppert, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

-

protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-N-(4-sulfamoylphenyl)benzamide (69). [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

-

Wilkinson, B. L., et al. (2007). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 50(7), 1651–1657. [Link]

-

Krishnamurthy, V. M., et al. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. PubMed. [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

-

ResearchGate. (n.d.). Direct synthesis of sulfamoyl-benzamide derivatives. [Link]

-

Lindskog, S. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 118(3), 515–521. [Link]

-

De Simone, G., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews, 112(11), 6437–6465. [Link]

- US Patent No. US20060079557A1. (2006). Sulfamoyl benzamide derivatives and methods of their use.

-

Wang, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113438. [Link]

-

D'Ambrosio, K., et al. (2008). Carbonic anhydrase inhibitors: design of spin-labeled sulfonamides incorporating TEMPO moieties as probes for cytosolic or transmembrane isozymes. Bioorganic & Medicinal Chemistry Letters, 18(12), 3546–3550. [Link]

-

Tucker, K., & Williams, J. (2021). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aklectures.com [aklectures.com]

- 7. scribd.com [scribd.com]

- 8. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Chemistry and Bioactivity of 4-Sulfamoylbenzamide: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic design, leading to the development of a multitude of drugs with diverse clinical applications. Within this broad class of compounds, 4-sulfamoylbenzamide and its derivatives have emerged as a particularly fruitful area of research. This technical guide provides an in-depth exploration of 4-sulfamoylbenzamide, from its fundamental chemical identity to its synthesis, mechanism of action, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights to inform and guide future research endeavors.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The unequivocally correct nomenclature for the core compound of interest, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-sulfamoylbenzamide [1]. However, in scientific literature and chemical databases, a variety of synonyms are frequently encountered. A comprehensive understanding of these alternatives is crucial for effective literature searching and chemical sourcing.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-sulfamoylbenzamide | [1] |

| Synonym | 4-(Aminosulfonyl)benzamide | [1] |

| Synonym | p-Sulfamoylbenzamide | |

| Synonym | 4-Carbamoylbenzenesulfonamide | |

| CAS Number | 6306-24-7 | [2] |

Chemical Structure and Properties

The molecular structure of 4-sulfamoylbenzamide consists of a central benzene ring substituted at positions 1 and 4 with a carboxamide and a sulfonamide group, respectively. This arrangement imparts specific physicochemical properties that are critical to its biological activity.

Caption: Chemical structure of 4-sulfamoylbenzamide.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃S | [1][3] |

| Molecular Weight | 200.22 g/mol | [1][3] |

| Appearance | White powder | |

| Melting Point | 285-295 °C |

Part 2: Synthesis of 4-Sulfamoylbenzamide and Its Derivatives

The synthesis of 4-sulfamoylbenzamide and its derivatives is a well-established process in organic chemistry, typically involving a multi-step sequence. The causality behind the chosen synthetic route is to build the molecule from readily available starting materials, with each step achieving a specific chemical transformation with high yield and purity.

Synthesis of the Core Moiety: A Step-by-Step Protocol

The synthesis of the parent 4-sulfamoylbenzamide typically proceeds through the formation of the key intermediate, 4-sulfamoylbenzoic acid.

Step 1: Chlorosulfonation of Toluene

The synthesis often commences with the chlorosulfonation of toluene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the aromatic ring, primarily at the para position due to the directing effect of the methyl group.

-

Reagents: Toluene, Chlorosulfonic acid

-

Procedure: Toluene is slowly added to an excess of cooled chlorosulfonic acid with vigorous stirring. The reaction is typically performed at low temperatures to control its exothermicity.

-

Causality: The use of excess chlorosulfonic acid drives the reaction to completion. Low temperature is critical to minimize side reactions and ensure regioselectivity.

Step 2: Amidation of p-Toluenesulfonyl Chloride

The resulting p-toluenesulfonyl chloride is then reacted with ammonia to form p-toluenesulfonamide.

-

Reagents: p-Toluenesulfonyl chloride, Aqueous ammonia

-

Procedure: p-Toluenesulfonyl chloride is added portion-wise to a stirred solution of aqueous ammonia. The product precipitates out of the solution and is collected by filtration.

-

Causality: The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Step 3: Oxidation of the Methyl Group

The methyl group of p-toluenesulfonamide is oxidized to a carboxylic acid to yield 4-sulfamoylbenzoic acid.

-

Reagents: p-Toluenesulfonamide, Potassium permanganate (KMnO₄) or other strong oxidizing agents.

-

Procedure: p-Toluenesulfonamide is heated with a solution of potassium permanganate. The reaction mixture is then acidified to precipitate the 4-sulfamoylbenzoic acid.

-

Causality: The strong oxidizing agent is necessary to convert the relatively unreactive methyl group to a carboxylic acid.

Step 4: Formation of 4-Sulfamoylbenzamide

The final step involves the conversion of the carboxylic acid group of 4-sulfamoylbenzoic acid into a primary amide.

-

Reagents: 4-Sulfamoylbenzoic acid, Thionyl chloride (SOCl₂), Ammonia.

-

Procedure: 4-Sulfamoylbenzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. The resulting 4-sulfamoylbenzoyl chloride is then reacted with ammonia to yield 4-sulfamoylbenzamide.

-

Causality: The conversion to the acid chloride activates the carboxyl group, making it more susceptible to nucleophilic attack by ammonia.

Caption: Simplified interaction of 4-sulfamoylbenzamide with the CA active site.

Structure-Activity Relationship (SAR)

Extensive research has been dedicated to understanding the SAR of 4-sulfamoylbenzamide derivatives as CA inhibitors. The general consensus is that modifications to the benzamide portion of the molecule can significantly impact the potency and isoform selectivity of inhibition.

-

The "Tail" Approach: The substituent on the benzamide nitrogen, often referred to as the "tail," can interact with residues at the rim of the active site cavity. By varying the size, shape, and electronic properties of this tail, researchers can achieve selectivity for different CA isoforms. For instance, bulky or hydrophobic tails may favor binding to isoforms with larger active site entrances.

Table of Inhibition Constants (Ki) for Selected 4-Sulfamoylbenzamide Derivatives against Human CA Isoforms:

| Compound | Substituent on Benzamide Nitrogen | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Derivative 1 | 4-Methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | 3.9 | [1] |

| Derivative 2 | 4-Chlorophenylpiperazine | - | 4.4 | - | - | [1] |

| Derivative 3 | Benzylamino | 9.0 | - | - | - | [1] |

| Derivative 4 | 4-Fluorobenzylamino | 4.1 | 1.4 | - | - | [1] |

| Acetazolamide (Standard) | - | 250 | 12.1 | 25.8 | 5.7 | [1] |

Therapeutic Applications

The ability of 4-sulfamoylbenzamide derivatives to inhibit carbonic anhydrases has led to their investigation for a range of therapeutic applications:

-

Antiglaucoma Agents: Inhibition of CA isoforms in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure. This makes these compounds promising candidates for the treatment of glaucoma.

-

Diuretics: By inhibiting CA in the kidneys, these compounds can increase the excretion of bicarbonate, sodium, and water, leading to a diuretic effect.

-

Anticancer Agents: Some CA isoforms, such as CA IX and CA XII, are overexpressed in certain tumors and contribute to the acidic tumor microenvironment. Inhibitors of these isoforms are being explored as potential anticancer therapies.

-

Anti-infective Agents: Carbonic anhydrases are also present in various pathogens. Targeting these enzymes offers a novel approach to developing anti-bacterial and anti-fungal agents.

-

Other Potential Applications: Research is ongoing into the use of CA inhibitors for the treatment of epilepsy, obesity, and neuropathic pain.

Part 4: Conclusion and Future Directions

4-Sulfamoylbenzamide represents a versatile and privileged scaffold in medicinal chemistry. Its straightforward synthesis and the profound biological activity of its derivatives as carbonic anhydrase inhibitors have cemented its importance in drug discovery. The continued exploration of the structure-activity relationships of novel derivatives holds significant promise for the development of more potent and isoform-selective inhibitors. Future research should focus on leveraging computational modeling and structural biology to design next-generation 4-sulfamoylbenzamide-based therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. [Link]

-

4-(Aminosulfonyl)benzamide | C7H8N2O3S. PubChem. [Link]

-

N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S. PubChem. [Link]

-

N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide | C14H13FN2O3S. PubChem. [Link]

-

4-SULFAMOYLBENZAMIDE. FDA Global Substance Registration System. [Link]

-

4-SULFAMOYLBENZAMIDE. GSRS. [Link]

-

Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Center for Biotechnology Information. [Link]

-

Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]

Sources

The 4-Sulfamoylbenzamide Scaffold: A Versatile Framework in Modern Drug Discovery

Abstract

The 4-sulfamoylbenzamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of 4-sulfamoylbenzamide derivatives. We will delve into the mechanistic underpinnings of their action as carbonic anhydrase inhibitors, h-NTPDase modulators, and agents targeting diabetes, viral infections, and cancer. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive resource, integrating established experimental protocols, structure-activity relationship analyses, and computational insights to facilitate the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Enduring Importance of the Sulfonamide Moiety

Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide functional group has remained a cornerstone of drug design.[1][2] Its ability to act as a bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions have cemented its role in the development of a wide array of therapeutic agents.[3] The 4-sulfamoylbenzamide scaffold, which integrates a sulfonamide group with a benzamide structure, has proven to be particularly fruitful, giving rise to drugs with applications spanning from diuretics to anticancer agents.[3][4] This guide will illuminate the chemical versatility and broad therapeutic landscape of this remarkable chemical entity.

Synthetic Strategies for 4-Sulfamoylbenzamide Derivatives

The synthesis of 4-sulfamoylbenzamide derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological properties. A common and effective synthetic route begins with the chlorosulfonation of a benzoic acid derivative.[5][6][7]

A generalized synthetic workflow is depicted below:

References

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

discovery and history of sulfamoylbenzamides in research

Analyzing the History

I'm currently immersed in a comprehensive search, gathering details on the discovery and evolution of sulfamoyl benzamides. My aim is to extract the key moments and groundbreaking scientific contributions within this fascinating field. Right now, I'm focusing on identifying the critical milestones that shaped the research trajectory.

Outlining the Approach

I've broadened my scope to include the chemical structure of sulfamoylbenzamides and notable drug examples. My next steps involve pinpointing their primary mechanisms of action – diuretics, antiemetics, antipsychotics, etc. Simultaneously, I'm sourcing information on experimental protocols and assays pivotal to their research. This will all feed into structuring the technical guide with key aspects.

Deep Diving into Data

Currently, I'm fully immersed in the historical journey of sulfamoyl benzamides, with a dedicated focus on their chemical composition and key applications, like diuretics and antipsychotics. I've begun to zero in on the core experimental protocols and binding assays, with the aim to structure the technical guide. The introduction, historical timeline, and mechanisms of action will soon be the center of my attention.

Delving into Sulfamoyls

I'm currently charting the research history of sulfamoylbenzamides. I've begun to outline the key milestones and influential figures instrumental in their discovery. My focus is now on establishing a chronological narrative of the compound family, pinpointing key dates and research groups. I'll need to go deeper into the chemical structures and the origins of their use.

Expanding the Scope

I've widened the scope to include mechanism of action and therapeutic applications. Initial findings indicate a strong tie between sulfamoylbenzamides and diuretics, starting in the 1950s. I'm focusing on tracing this history while highlighting relevant chemical structures and influential figures. I'll soon delve into key examples and experimental protocols, ensuring data integrity with in-text citations and a comprehensive reference list.

Unpacking the Details

I'm now fully immersed in the nitty-gritty, starting with the historical genesis of sulfonamides, like Prontosil, which paved the way for diuretic advances. I've pinpointed Chlortalidone's patent and subsequent clinical use, providing a concrete timeline. Structurally, I'm outlining the core sulfamoylbenzamide scaffold and common variations. Mechanistically, I'm exploring diuretics via Na+/Cl− symporter inhibition, and antiviral actions, exemplified by NVR 3-778's disruption of HBV nucleocapsids. This exploration includes anti-cancer applications, focusing on the STAT3 pathway, which links back to carbonic anhydrase inhibition.

Structuring the Content

I'm now organizing the wealth of data on sulfamoylbenzamides into a cohesive structure. I'm building a chronological narrative for the initial discovery and history of these compounds. The core information on chemical structures, mechanisms of action, and therapeutic applications is organized into distinct categories to ensure clarity. I'm focusing on the key examples, experimental protocols, and data that I can create a table to summarize the compound classes and present relevant IC50 or EC50 data. I'm also preparing for the graphical representation using Graphviz.

Outlining the Structure

My current focus is on organizing all the collected information into a clear and logical structure. I'm building a detailed outline, starting with the historical genesis and chemical core of sulfamoylbenzamides, moving through their various mechanisms of action and diverse therapeutic applications. I will then highlight the key examples, experimental methodologies, and the supporting data, which I will summarize using tables. The goal is to create a flow for the user to understand. Finally, I'm integrating the visual aspects.

An In-Depth Technical Guide to 4-Sulfamoylbenzamide and its Role in Enzyme Kinetics

Abstract

This technical guide provides a comprehensive overview of 4-sulfamoylbenzamide and its derivatives as potent enzyme inhibitors, with a primary focus on their interaction with carbonic anhydrases (CAs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, methodologies for kinetic analysis, and the broader applications of this important chemical scaffold. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.